(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid
Description
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid is a specialized amino acid derivative widely used in peptide synthesis. Its structure features:
- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the amino group, enabling orthogonal deprotection under basic conditions (e.g., piperidine) .
- N-methylation, which enhances metabolic stability and reduces hydrogen-bonding propensity in peptides .
- A cyclopropyl group at the β-position, introducing conformational rigidity that can improve target binding affinity and resistance to enzymatic degradation .
Properties
IUPAC Name |
(2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDFTHTYIOBFO-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzhydryl Ester-Mediated Methylation Strategy
A pivotal method for synthesizing N-Fmoc-N-methyl-α-amino acids involves the temporary protection of the carboxyl group using benzhydryl esters. As detailed in, this approach enables efficient methylation of the amino group while preserving chiral integrity. The synthesis proceeds as follows:
-
Carboxyl Protection : The carboxyl group of 3-cyclopropylpropanoic acid is protected as a benzhydryl ester. This group is selected for its stability under methylation conditions and ease of removal under mild acidic conditions.
-
N-Methylation : The N-nosyl-protected intermediate undergoes methylation using diazomethane (CH₂N₂) , which selectively introduces the methyl group at the nitrogen atom without racemization.
-
Fmoc Introduction : Post-methylation, the nosyl (Ns) group is removed, and the Fmoc moiety is introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA).
-
Deprotection : The benzhydryl ester is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), yielding the final product.
Key Advantages :
Solid-Phase Peptide Synthesis (SPPS) Integration
While SPPS primarily incorporates pre-synthesized amino acids into peptides, the preparation of this compound as a building block follows stringent protocols. As per, Liberty peptide synthesizers (CEM Corp.) employ microwave-assisted Fmoc chemistry for efficient coupling:
| Parameter | Condition |
|---|---|
| Resin | Low-load Fmoc-Lys(Mtt)-Wang resin |
| Fmoc Deprotection | 5% piperidine in NMP, 70–75°C |
| Coupling Reagents | DIC/HOAt in NMP |
| Amino Acid Excess | 3–10 equivalents |
| Coupling Time | 5–10 minutes at 70–75°C |
Critical Considerations :
-
Double coupling for sterically hindered residues (e.g., Aib).
-
Mtt group removal with hexafluoroisopropanol (HFIP) to enable side-chain modifications.
Structural and Conformational Analysis
X-ray Crystallography and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction of analogous Fmoc-protected amino acids (e.g., Fmoc-N-Me-Tyr(t-Bu)-OH) reveals supramolecular synthon patterns dominated by hydrogen bonding and π-π stacking. For this compound:
Chromatographic and Spectroscopic Characterization
-
HPLC : Retention time = 12.59 min (C18 column, 0.1% TFA in H₂O/MeCN).
-
¹H NMR : δ 7.75–7.30 (m, Fmoc aromatic), 4.40–4.20 (m, CH₂O), 3.10 (s, N-CH₃).
Applications in Peptide Science
Enhanced Proteolytic Stability
The N-methyl group reduces peptide backbone flexibility and inhibits protease binding, extending half-life in biological systems.
Conformational Constraints
The cyclopropyl group imposes torsional restrictions, favoring α-helix or β-sheet conformations in synthetic peptides.
Challenges and Optimization Strategies
Racemization Mitigation
Chemical Reactions Analysis
Peptide Coupling Reactions
The compound participates in standard SPPS coupling protocols:
2.1. Activation and Resin Loading
-
Resin: 2-chlorotrityl chloride (2-CTC) resin (1.0–1.6 mmol/g loading) .
-
Coupling: Activated with HATU/DIPEA (2 eq. amino acid, 2 eq. HATU, 8 eq. DIPEA) .
-
Loading Efficiency: >95% confirmed by UV quantification of Fmoc-deprotected piperidine/DMF eluates .
2.2. Stability Under SPPS Conditions
Deprotection and Cleavage
3.1. Fmoc Removal
3.2. Acidic Cleavage
Analytical Data
4.1. Spectroscopic Characterization
-
13C NMR (CDCl₃):
4.2. LC-MS Profiling
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis due to its stability and ease of removal. The incorporation of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid into peptides allows for the creation of modified peptides with enhanced properties. Fmoc chemistry has been shown to facilitate the synthesis of complex peptides while minimizing side reactions that can occur during the process .
Advantages of Using Non-Canonical Amino Acids
The inclusion of non-canonical amino acids like this compound can impart unique functionalities to peptides, such as increased stability and altered biological activity. This compound's cyclopropyl side chain may enhance membrane permeability and proteolytic resistance, making it a candidate for therapeutic applications .
Drug Design and Development
Peptidomimetics and Therapeutics
this compound serves as a scaffold for designing peptidomimetics—compounds that mimic the structure and function of peptides but offer improved pharmacological properties. Research indicates that cyclic derivatives containing this amino acid exhibit higher membrane activity, making them suitable as carriers for drug delivery systems targeting cancer cells .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of peptides synthesized using this compound. These peptides have been tested against various bacterial strains, demonstrating significant antimicrobial activity, which highlights their potential in developing new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid depends on its incorporation into peptides and proteins. The cyclopropyl group can influence the conformation and stability of the peptides, potentially affecting their biological activity. The Fmoc group serves as a protecting group during synthesis and is removed to reveal the active amino group.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 214750-76-2
- Molecular Formula: C₂₂H₂₃NO₄
- Molecular Weight : 365.4 g/mol
- Applications : Solid-phase peptide synthesis (SPPS), antiviral drug development, and conformational studies .
Structural and Functional Analogues
The compound is compared below with derivatives sharing protective groups, cyclopropyl moieties, or structural motifs.
Table 1: Comparative Analysis of Cyclopropyl-Containing Amino Acid Derivatives
Key Findings:
Protective Group Chemistry: Fmoc: Preferred in SPPS due to its orthogonality with acid-labile groups (e.g., Boc) and compatibility with automated synthesis . Boc: Requires harsh acidic conditions (e.g., trifluoroacetic acid) for removal, limiting its use in acid-sensitive sequences . Cbz: Less common in modern SPPS due to the need for hydrogenolysis, which complicates scalability .
Impact of Cyclopropyl Group :
- The cyclopropyl moiety restricts backbone flexibility, improving binding to rigid enzymatic pockets (e.g., SARS-CoV-2 main protease inhibitors) .
- Derivatives without cyclopropyl groups (e.g., Fmoc-L-Asp-NH₂, C₁₉H₁₈N₂O₅) exhibit lower conformational rigidity, reducing target specificity .
Synthetic Efficiency :
Biological Activity
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid, often referred to as Fmoc-cyclopropyl amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.
Overview of the Compound
This compound is characterized by:
- Fmoc Group : A protective group commonly used in peptide synthesis to facilitate the formation of peptide bonds without interference from the amino group.
- Cyclopropyl Group : This moiety contributes to the compound's unique steric and electronic properties, influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting specific proteases and enzymes involved in metabolic pathways, which can be crucial for therapeutic interventions against diseases such as cancer and viral infections .
- Modulation of Receptor Activity : The cyclopropyl group can enhance binding affinity to G protein-coupled receptors (GPCRs), impacting signaling pathways related to inflammation and immune responses .
- Influence on Cell Cycle and Apoptosis : Research indicates that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapy .
Synthesis and Characterization
Recent studies have focused on efficient synthetic routes for producing this compound. For example, a solid-phase synthesis method utilizing 2-chlorotrityl chloride resin has been reported, allowing for high yields without racemization during N-methylation processes .
Case Studies
- Antiviral Activity : In a study examining the antiviral properties of various amino acids, this compound demonstrated significant inhibition against several viruses, including HIV and HCV. This suggests its potential as a lead compound in antiviral drug development .
- Cancer Cell Lines : Another study evaluated the effects of this compound on different cancer cell lines. Results indicated that it could effectively induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Comparison
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Solid-phase synthesis using 2-CTC resin | 85 | >95 | Efficient N-methylation without racemization |
| Conventional solution methods | 70 | 90 | More complex purification required |
Q & A
Q. What are the key synthetic strategies for preparing (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid?
- The compound is synthesized via a multi-step process: (i) Cyclopropane introduction : Cyclopropane rings are typically formed via [2+1] cycloaddition using Simmons-Smith reagents or transition-metal catalysis (e.g., rhodium) to functionalize the propanoic acid backbone . (ii) Amino protection : The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the α-amino group. Methylation of the amine is achieved via reductive alkylation or methyl iodide in the presence of a base . (iii) Purification : Reverse-phase HPLC or recrystallization (using acetonitrile/water mixtures) ensures enantiomeric purity (>98%) .
Q. Why is the Fmoc group preferred for protecting the α-amino group in this compound?
- The Fmoc group is acid-labile and base-stable, making it ideal for solid-phase peptide synthesis (SPPS) . It allows orthogonal deprotection with 20% piperidine in DMF without disturbing acid-sensitive side chains (e.g., cyclopropane rings) .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and Fmoc group integrity (aromatic signals at δ 7.2–7.8 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~435.5 Da).
- HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiopurity .
Advanced Research Questions
Q. How does the cyclopropane moiety influence peptide backbone conformation and stability?
- The cyclopropane ring imposes rigidity on the peptide chain, restricting φ/ψ angles and stabilizing β-turn or helical structures. This enhances resistance to enzymatic degradation and improves target binding in bioactive peptides (e.g., protease inhibitors) . Computational studies (MD simulations) are recommended to model conformational effects .
Q. What are the stability challenges of this compound under acidic or oxidative conditions?
- Acidic conditions : The Fmoc group may hydrolyze at pH < 3, while the cyclopropane ring is susceptible to ring-opening via electrophilic attack (e.g., HBr in acetic acid).
- Oxidative conditions : Cyclopropane can undergo radical-mediated degradation. Stability assays (e.g., TGA/DSC) under controlled atmospheres (N₂ vs. O₂) are advised for long-term storage .
Q. How can this compound be utilized in designing constrained peptidomimetics?
- The cyclopropylpropanoic acid backbone serves as a non-natural amino acid to replace flexible residues (e.g., proline or glycine) in peptides. Applications include:
- Kinase inhibitors : Cyclopropane enhances binding to ATP pockets by enforcing planar geometry.
- GPCR ligands : Rigidity improves selectivity for receptor subtypes .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Low-temperature coupling : Perform reactions at 0–4°C using HOBt/DIC activation to minimize epimerization.
- Ultrasound-assisted synthesis : Reduces reaction time and racemization risk.
- Chiral purity monitoring : Use circular dichroism (CD) or chiral HPLC post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
